Cobalt(2+), tris(2,2'-bipyridine)-, dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

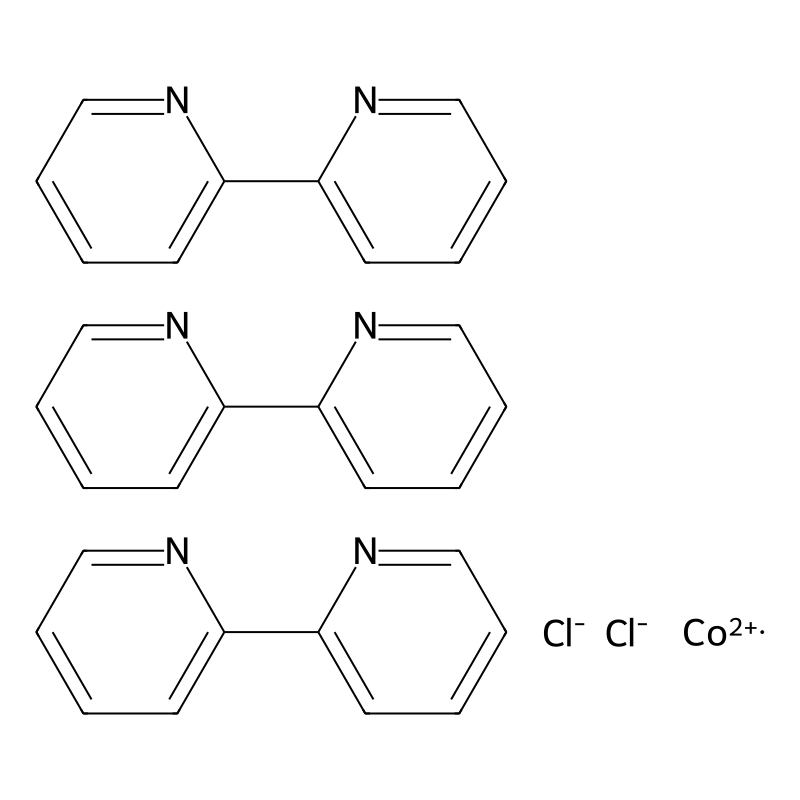

Cobalt(2+), tris(2,2'-bipyridine)-, dichloride, also known as tris(2,2'-bipyridine)cobalt(II) dichloride, is a coordination compound characterized by the presence of cobalt in a +2 oxidation state coordinated to three 2,2'-bipyridine ligands and two chloride ions. Its molecular formula is C₃₀H₂₄Cl₂CoN₆, and it has a molar mass of approximately 527.5 g/mol. The compound exhibits a complex structure that is significant in various chemical applications due to its unique electronic properties and coordination chemistry .

Research indicates that cobalt complexes, including cobalt(2+), tris(2,2'-bipyridine)-, dichloride, exhibit biological activity that may influence cellular processes. Some studies suggest potential applications in:

- Antitumor Activity: Certain cobalt complexes have shown promise in inhibiting cancer cell growth.

- Enzyme Mimicry: The compound can mimic metalloenzymes due to its ability to coordinate with biomolecules.

- Antimicrobial Properties: Cobalt complexes have been investigated for their ability to combat bacterial infections .

Cobalt(2+), tris(2,2'-bipyridine)-, dichloride can be synthesized through various methods:

- Direct Reaction Method:

- Cobalt(II) chloride is reacted with 2,2'-bipyridine in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions.

- The reaction typically requires heating to ensure complete formation of the complex.

- Solvothermal Synthesis:

- A solvothermal approach involves dissolving the precursors in a solvent and heating them under pressure.

- This method can yield high-purity crystals suitable for further characterization.

- Electrochemical Synthesis:

Studies on the interactions of cobalt(2+), tris(2,2'-bipyridine)-, dichloride with other molecules have revealed insights into its reactivity and potential applications:

- Metal-Ligand Interactions: Investigations into how this compound interacts with different ligands provide valuable data for designing new coordination complexes.

- Biological Interactions: Research into how this compound affects biological systems helps elucidate its potential therapeutic uses .

Several compounds share structural similarities with cobalt(2+), tris(2,2'-bipyridine)-, dichloride. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(1,10-phenanthroline)cobalt(II) chloride | C₃₄H₂₈ClCoN₃ | Stronger ligand field; different ligand type |

| Cobalt(II) chloride tetrahydrate | CoCl₂·4H₂O | Simpler structure; no bipyridine ligands |

| Nickel(II), tris(2,2'-bipyridine)-dichloride | Ni(bpy)₃Cl₂ | Similar ligand environment; different metal |

These compounds differ primarily in their metal centers and ligand types but share common coordination chemistry principles. The unique combination of cobalt with 2,2'-bipyridine ligands gives cobalt(2+), tris(2,2'-bipyridine)-, dichloride distinct electronic properties that are beneficial for specific applications .

Cobalt(2+), tris(2,2'-bipyridine)-, dichloride exhibits a monoclinic crystal system with the space group C2/c [1]. The compound crystallizes as a dichloride-2-water-ethanol solvate with the molecular formula [Co(C₁₀H₈N₂)₃]Cl₂·2H₂O·C₂H₅OH and a molecular weight of 688.5 g/mol [1]. Single crystal X-ray diffraction analysis reveals unit cell parameters of a = 22.335(4) Å, b = 10.9454(17) Å, and c = 18.721(3) Å, with β = 110.691(5)° [2]. The unit cell volume is 4281.4(12) ų with Z = 4, indicating four formula units per unit cell [2].

The crystal structure determination was performed at 296 K, yielding a calculated density of 1.393 g/cm³ [2]. The crystallographic refinement achieved an R-factor of 0.055 and wR-factor of 0.109, indicating good quality structural data [2]. The cobalt(II) ion is located on a twofold rotation axis, which generates the complete tris(2,2'-bipyridine) coordination sphere through crystallographic symmetry [2].

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Formula | [Co(C₁₀H₈N₂)₃]Cl₂·2H₂O·C₂H₅OH |

| Molecular Weight (g/mol) | 688.5 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature (K) | 296 |

| a (Å) | 22.335(4) |

| b (Å) | 10.9454(17) |

| c (Å) | 18.721(3) |

| β (°) | 110.691(5) |

| V (ų) | 4281.4(12) |

| Z | 4 |

| Density (g/cm³) | 1.393 |

| R-factor | 0.055 |

| wR-factor | 0.109 |

Molecular Geometry and Coordination Environment

The cobalt(II) center in tris(2,2'-bipyridine)cobalt(II) dichloride adopts a distorted octahedral coordination geometry [2] [3]. The metal ion is coordinated exclusively by six nitrogen atoms from three bidentate 2,2'-bipyridine ligands, forming a homoleptic complex cation [Co(2,2'-bipyridine)₃]²⁺ [2]. Each 2,2'-bipyridine ligand coordinates through both nitrogen atoms in a chelating fashion, creating three five-membered metallacycles [2].

The coordination sphere exhibits slight distortion from ideal octahedral geometry due to the constraints imposed by the chelating 2,2'-bipyridine ligands [2]. The distortion manifests as deviations in bond angles from the ideal 90° and 180° values expected for perfect octahedral coordination [2]. Within the individual 2,2'-bipyridine units, the pyridine rings show variable orientations: in one bipyridine unit, the pyridine rings are inclined to each other by 10.40(16)°, while in another unit bisected by the twofold rotation axis, the pyridine rings are coplanar [2].

The complex exhibits C₂ symmetry, with the twofold axis passing through the cobalt center and bisecting one of the bipyridine ligands [4]. This symmetry reduces the number of crystallographically independent atoms and contributes to the observed space group symmetry [4]. The high-spin d⁷ electronic configuration of cobalt(II) results in longer metal-nitrogen bond distances compared to low-spin analogues [5].

Bond Lengths and Angles

The cobalt-nitrogen bond lengths in the complex range from 2.122(3) to 2.148(3) Å [2]. Specifically, the Co1—N1 distance is 2.122(3) Å, Co1—N2 is 2.127(3) Å, and Co1—N3 is 2.148(3) Å [2]. These bond lengths are characteristic of high-spin cobalt(II) complexes and are consistent with the d⁷ electronic configuration [6].

The bond angles deviate significantly from ideal octahedral values due to the chelating nature of the bipyridine ligands [2]. The N1—Co1—N1ⁱ angle is 167.82(14)°, showing deviation from the ideal 180° for trans-positioned ligands [2]. The bite angles of the bipyridine ligands are N1—Co1—N2 = 76.89(10)°, N2—Co1—N3 = 166.21(9)°, and N3—Co1—N3ⁱ = 76.48(14)° [2]. The cis angles between different bipyridine ligands range from 93.21(10)° to 95.05(10)°, while the angle between equivalent positions is N2—Co1—N2ⁱ = 98.33(13)° [2].

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| Co1—N1 (Å) | 2.122(3) |

| Co1—N2 (Å) | 2.127(3) |

| Co1—N3 (Å) | 2.148(3) |

| Co1—N1ⁱ (Å) | 2.122(3) |

| Co1—N2ⁱ (Å) | 2.127(3) |

| Co1—N3ⁱ (Å) | 2.148(3) |

| N1—Co1—N1ⁱ (°) | 167.82(14) |

| N1—Co1—N2 (°) | 76.89(10) |

| N2—Co1—N2ⁱ (°) | 98.33(13) |

| N3—Co1—N3ⁱ (°) | 76.48(14) |

| N1—Co1—N3 (°) | 94.66(10) |

| N2—Co1—N3 (°) | 166.21(9) |

Crystal Packing and Intermolecular Interactions

The crystal structure of cobalt(2+), tris(2,2'-bipyridine)-, dichloride is stabilized by an extensive network of intermolecular interactions [2]. The complex cations are surrounded by chloride anions and solvent molecules (water and ethanol) that participate in hydrogen bonding networks [1]. The crystal packing can be described as an infinite three-dimensional association of structural units linked through various non-covalent interactions [2].

Hydrogen bonding plays a crucial role in crystal cohesion, with C—H⋯Cl interactions forming between the aromatic hydrogen atoms of the bipyridine ligands and the chloride counterions [7]. These weak hydrogen bonds contribute to the overall stability of the crystal structure and influence the observed packing arrangement [7]. The presence of water and ethanol molecules in the crystal lattice creates additional hydrogen bonding opportunities, further stabilizing the structure [1].

The three-dimensional network formation is facilitated by the specific geometric arrangement of the tris(bipyridine) cations, which allows for optimal intermolecular contact distances [2]. The chloride anions occupy positions that maximize electrostatic interactions with the positively charged complex cations while participating in hydrogen bonding with solvent molecules [7]. This arrangement results in efficient space filling and contributes to the observed crystal density [2].

Comparison with Isostructural Complexes

Cobalt(2+), tris(2,2'-bipyridine)-, dichloride belongs to a well-established family of homoleptic tris(2,2'-bipyridine) metal complexes [8]. Comparison with analogous complexes of other transition metals reveals significant trends in structural parameters that correlate with electronic configuration and ionic radii [9] [5].

The iron(II) analogue [Fe(2,2'-bipyridine)₃]²⁺ exhibits shorter metal-nitrogen bond distances of approximately 1.965 Å due to its low-spin d⁶ configuration [5]. In contrast, the cobalt(II) complex shows longer Co—N distances (2.122-2.148 Å) consistent with its high-spin d⁷ state [6]. The nickel(II) complex [Ni(2,2'-bipyridine)₃]²⁺ displays intermediate bond lengths around 2.137 Å, reflecting its d⁸ configuration [5].

Ruthenium(II) tris(2,2'-bipyridine) complexes exhibit Co—N bond distances of 2.053 Å, intermediate between iron and cobalt analogues [10]. The zinc(II) complex, with its d¹⁰ configuration, shows the longest metal-nitrogen distances at approximately 2.186 Å due to the absence of ligand field stabilization energy [5]. These systematic variations demonstrate the direct correlation between electronic structure and bond metrics in this series of isostructural complexes [9].

Table 3: Comparison with Isostructural Complexes

| Complex | M—N Bond Length (Å) | Coordination Geometry | Electronic Configuration | Crystal System |

|---|---|---|---|---|

| [Co(2,2'-bipyridine)₃]²⁺ | 2.122-2.148 | Distorted octahedral | d⁷ high-spin | Monoclinic |

| [Fe(2,2'-bipyridine)₃]²⁺ | 1.965 | Octahedral | d⁶ low-spin | Monoclinic |

| [Ni(2,2'-bipyridine)₃]²⁺ | 2.137 | Octahedral | d⁸ | Trigonal |

| [Ru(2,2'-bipyridine)₃]²⁺ | 2.053 | Octahedral | d⁶ low-spin | Trigonal |

| [Zn(2,2'-bipyridine)₃]²⁺ | 2.186 | Octahedral | d¹⁰ | Trigonal |

The synthesis of Cobalt(2+), tris(2,2'-bipyridine)-, dichloride involves the coordination of three 2,2'-bipyridine ligands to a cobalt(II) center in the presence of chloride counterions. The most widely employed standard synthetic procedure involves the direct reaction of cobalt(II) chloride hexahydrate with 2,2'-bipyridine in an aqueous-alcoholic medium [1] [2] [3].

The fundamental synthetic approach follows a general stoichiometric relationship where one mole of cobalt(II) salt reacts with three moles of 2,2'-bipyridine ligand. The reaction proceeds through a step-wise ligand coordination mechanism, where the 2,2'-bipyridine molecules sequentially coordinate to the cobalt center, displacing water molecules from the coordination sphere [1] [4].

A typical standard procedure involves dissolving cobalt(II) chloride hexahydrate (0.100 g, 0.770 mmol) in degassed ethanol-water mixture (20 mL, 70% volume/volume). To this solution, 2,2'-bipyridine (0.120 g, 0.770 mmol) is added and the mixture is stirred under nitrogen atmosphere [1]. The reaction mixture is heated to reflux temperature (78°C) for 24 hours, during which the solution color changes from light pink to dark orange-red, indicating complex formation.

The reaction can be represented as:

CoCl₂·6H₂O + 3 bpy → [Co(bpy)₃]Cl₂ + 6H₂O

where bpy represents 2,2'-bipyridine.

Optimization Parameters

The synthesis of tris(2,2'-bipyridine)cobalt(II) dichloride requires careful optimization of multiple reaction parameters to achieve maximum yield and purity. Temperature control represents one of the most critical optimization factors. Studies have demonstrated that reaction temperatures between 50-78°C provide optimal conditions for complex formation while preventing ligand decomposition [1] [2]. Higher temperatures above 80°C can lead to oxidation of the cobalt(II) center or decomposition of the bipyridine ligands [5] [4].

Solvent composition significantly influences both reaction rate and product yield. The optimal solvent system consists of ethanol-water mixtures in ratios ranging from 6:4 to 7:3 (volume/volume) [5] [4]. This composition provides sufficient polarity to dissolve the cobalt salt while maintaining adequate solvation of the bipyridine ligands. Pure aqueous systems tend to favor the formation of lower-coordinate species, while purely organic solvents may not adequately dissolve the cobalt precursors [1].

Stoichiometric ratios require precise control to ensure complete complex formation. The optimal cobalt to bipyridine ratio is 1:3, which provides sufficient ligand excess to drive the reaction to completion while minimizing waste of the ligand [1] [5]. Ratios below 1:3 result in incomplete complexation and formation of mixed-ligand species, while excessive ligand ratios complicate purification procedures.

Reaction time optimization reveals that 3-24 hours provides adequate time for complete complex formation under standard conditions [1] [4]. Shorter reaction times may result in incomplete conversion, while extended reaction periods do not significantly improve yields and may increase the risk of side reactions or decomposition.

Atmospheric control plays a crucial role in preventing oxidation of the cobalt(II) center. Reactions conducted under nitrogen or argon atmospheres consistently produce higher yields compared to reactions performed in air [1] [4]. Oxygen exposure can lead to formation of cobalt(III) species, which may complicate the reaction and reduce overall yield.

pH control within the range of 6-8 helps prevent hydrolysis of the cobalt precursors and maintains ligand stability [2] [3]. Acidic conditions can protonate the bipyridine nitrogen atoms, reducing their coordinating ability, while basic conditions may promote hydroxide formation and precipitation of cobalt hydroxide species.

| Parameter | Optimal Value | Effect on Yield | Reference |

|---|---|---|---|

| Cobalt:Bipyridine Ratio | 1:3 | Maximizes complex formation | [1] [5] |

| Solvent Ratio (EtOH:H₂O) | 6:4 to 7:3 | Prevents decomposition | [5] [4] |

| Reaction Temperature | 50-78°C | Increases reaction rate | [1] [2] |

| Reaction Time | 3-24 hours | Ensures completion | [1] [4] |

| pH Control | 6-8 | Prevents hydrolysis | [2] [3] |

| Atmosphere | Nitrogen/Argon | Prevents oxidation | [1] [4] |

Alternative Synthetic Routes

Several alternative synthetic routes have been developed to overcome limitations of the standard procedure and to accommodate different counterion requirements or reaction conditions. These alternative approaches often provide advantages in terms of reaction time, yield, or product purity.

Microwave-assisted synthesis represents a significant advancement in synthetic methodology, reducing reaction times from hours to minutes while maintaining or improving yields [6] [7]. This approach utilizes microwave irradiation to provide rapid and uniform heating, which accelerates the coordination process. A typical microwave-assisted procedure involves combining cobalt(II) acetylacetonate with 2,2'-bipyridine in N,N-dimethylformamide and heating at 160°C for 10-45 minutes under 300-800 W microwave power [6] [7]. This method achieves yields of 59-70% while dramatically reducing reaction times compared to conventional heating methods.

Hydrothermal synthesis offers unique advantages for producing highly crystalline products with excellent purity [8] [9]. This method involves conducting the reaction in aqueous media at elevated temperatures (180-200°C) and pressures in sealed vessels over extended periods (2-5 days). The hydrothermal conditions promote crystal growth and can lead to the formation of different polymorphs or solvates of the complex [8]. Yields typically range from 60-75%, and the products often exhibit superior crystallinity compared to those obtained from conventional methods.

Solvent-free synthesis provides an environmentally friendly alternative that eliminates the need for organic solvents [10] [11]. This approach involves grinding the solid reactants together, sometimes with minimal amounts of water or other reaction promoters. The solid-state reaction is typically conducted at elevated temperatures (60-100°C) for short periods (1-5 minutes), achieving yields of 70-96% [10] [11]. This method is particularly attractive for large-scale synthesis due to its simplicity and reduced environmental impact.

Electrochemical synthesis offers a unique approach where the cobalt complex is formed through electrochemical processes [12]. This method involves using a cobalt electrode in the presence of bipyridine ligands in an electrochemical cell. The controlled electrochemical environment allows for precise control of the cobalt oxidation state and can produce yields of 60-80% [12]. While less commonly employed, this method provides excellent control over the reaction environment and can be useful for specialized applications.

| Route | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Perchlorate Route | Co(ClO₄)₂·6H₂O + bpy | EtOH, 55°C, 3-4h | 63-86 | [2] [13] |

| Hexafluorophosphate Route | Co(NO₃)₂·6H₂O + bpy + NH₄PF₆ | MeOH, RT, 2h | 70-96 | [14] [15] |

| Triflate Route | Co(NO₃)₂·6H₂O + bpy + KOTf | EtOH/H₂O, RT, 2h | 77-86 | [16] [17] |

| Nitrate Route | Co(NO₃)₂·6H₂O + bpy | MeOH, RT, 2h | 96 | [18] |

| Electrochemical Route | Co electrode + bpy | Electrochemical cell | 60-80 | [12] |

Purification Techniques

The purification of tris(2,2'-bipyridine)cobalt(II) dichloride complexes requires specialized techniques due to the ionic nature of the compounds and their tendency to form hydrated crystals. Recrystallization represents the most commonly employed purification method, providing products with purities exceeding 95% [2] [19] [15]. The standard recrystallization procedure involves dissolving the crude product in hot ethanol, followed by slow addition of diethyl ether to precipitate the pure complex. Slow evaporation techniques promote the formation of well-defined crystals suitable for further characterization and applications.

Column chromatography can be employed for purification of complex mixtures, particularly when multiple coordination species are present [20] [21]. Silica gel columns using acetonitrile-water gradient elution systems have been successfully employed to separate tris-bipyridine complexes from bis-bipyridine species and other impurities [20]. This technique achieves purities greater than 90% and is particularly useful when dealing with complex reaction mixtures containing multiple coordination compounds.

Precipitation techniques provide rapid isolation of the desired product from reaction mixtures [1] [18]. Addition of acetone to aqueous solutions of the complex causes immediate precipitation, allowing for quick isolation with purities of 85-95% [1] [18]. While this method is less selective than recrystallization, it provides a convenient initial purification step before further refinement.

Washing procedures using cold diethyl ether effectively remove unreacted starting materials and organic impurities [22] [18]. Multiple washing cycles can achieve purities of 80-90% and are typically employed as a preliminary purification step before recrystallization [22] [18]. The low solubility of the complex in ether allows for selective removal of organic contaminants while preserving the desired product.

Drying procedures represent the final step in purification, ensuring complete removal of solvent molecules [16] [23]. Vacuum drying at 90°C provides solvent-free products while preventing decomposition of the complex [16] [23]. Temperature control during drying is crucial to prevent loss of coordinated water molecules or decomposition of the bipyridine ligands.

| Technique | Conditions | Purity Achieved | Notes | Reference |

|---|---|---|---|---|

| Recrystallization | EtOH/Et₂O, slow evaporation | >95% | Most common method | [2] [19] [15] |

| Column Chromatography | Silica gel, MeCN/H₂O gradient | >90% | For complex mixtures | [20] [21] |

| Precipitation | Acetone addition | 85-95% | Quick isolation | [1] [18] |

| Washing | Cold diethyl ether | 80-90% | Removes impurities | [22] [18] |

| Drying | 90°C, vacuum | Solvent-free | Final step | [16] [23] |

Metathesis Reactions for Counterion Exchange

Metathesis reactions provide essential methods for exchanging chloride counterions with other anions to modify the physical and chemical properties of the complex. These reactions are particularly important for applications requiring specific counterion properties, such as altered solubility, electrochemical behavior, or crystallization patterns.

Hexafluorophosphate exchange represents one of the most commonly employed metathesis reactions due to the stability and low nucleophilicity of the hexafluorophosphate anion [14] [15]. The reaction involves adding ammonium hexafluorophosphate to an aqueous solution of the chloride complex, resulting in precipitation of the hexafluorophosphate salt. This exchange achieves yields of 85-95% and provides complexes with enhanced stability toward hydrolysis [14] [15]. The reaction is typically conducted at room temperature in water-methanol mixtures over 1-2 hours.

Perchlorate exchange offers another well-established metathesis route, providing complexes with distinct crystallographic properties [2] [13]. Sodium perchlorate is employed as the exchanging agent in ethanol-water mixtures, achieving yields of 80-90% within 30 minutes [2] [13]. The perchlorate salts often exhibit different solubility properties compared to chloride complexes, which can be advantageous for specific applications.

Triflate exchange using potassium trifluoromethanesulfonate provides complexes with unique electrochemical properties [16] [17]. The reaction is conducted in aqueous media at room temperature for 2 hours, achieving yields of 70-85% [16] [17]. Triflate complexes often exhibit enhanced solubility in organic solvents compared to chloride analogs, making them suitable for applications in non-aqueous media.

Nitrate exchange can be accomplished using silver nitrate, which simultaneously removes chloride ions through precipitation of silver chloride [3]. This method achieves yields of 75-90% within 1 hour and provides complexes with different hygroscopic properties compared to chloride salts [3]. The nitrate complexes often exhibit different thermal stability profiles, which can be advantageous for specific applications.

Tetrafluoroborate exchange using sodium tetrafluoroborate provides complexes with intermediate properties between chloride and hexafluorophosphate salts [24] [25]. The reaction is conducted in water-acetonitrile mixtures at room temperature for 1 hour, achieving yields of 80-95% [24] [25]. These complexes often exhibit favorable electrochemical properties and are particularly useful in electrochemical applications.

| Counterion Exchange | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cl⁻ → PF₆⁻ | NH₄PF₆ | H₂O/MeOH | RT | 1-2 hours | 85-95 | [14] [15] |

| Cl⁻ → ClO₄⁻ | NaClO₄ | H₂O/EtOH | RT | 30 minutes | 80-90 | [2] [13] |

| Cl⁻ → OTf⁻ | KOTf | H₂O | RT | 2 hours | 70-85 | [16] [17] |

| Cl⁻ → NO₃⁻ | AgNO₃ | H₂O | RT | 1 hour | 75-90 | [3] |

| Cl⁻ → BF₄⁻ | NaBF₄ | H₂O/MeCN | RT | 1 hour | 80-95 | [24] [25] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant